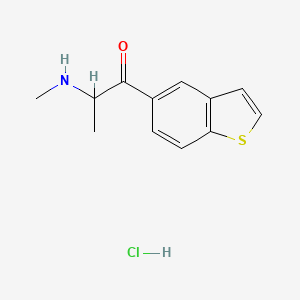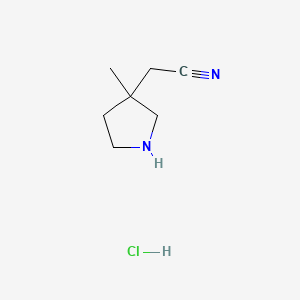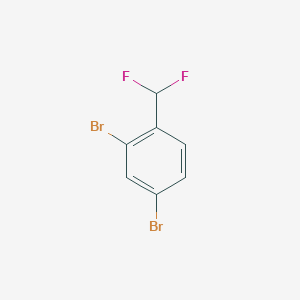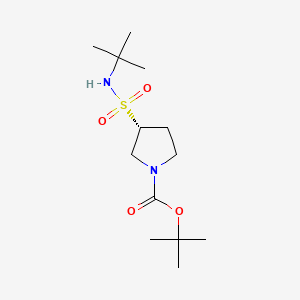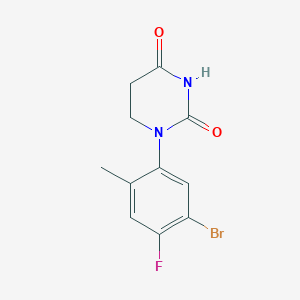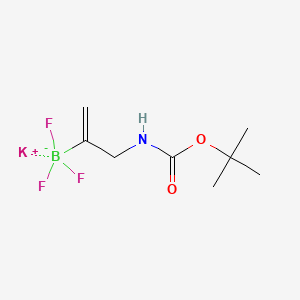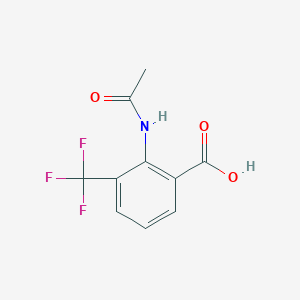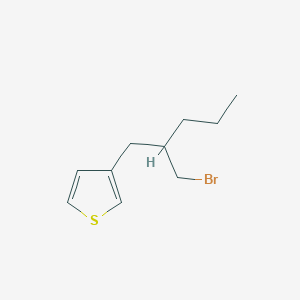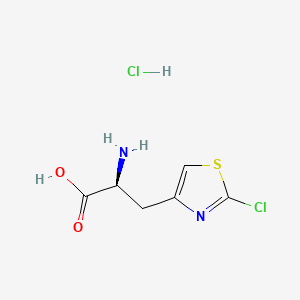![molecular formula C35H34BClF4N2 B13483947 1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13483947.png)
1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate is a complex organic compound with a unique structure. It belongs to the class of benzoindole derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a benzoindole core with butyl and chloropenta-1,3-dien-1-yl substituents, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate involves multiple steps, starting with the preparation of the benzoindole core. The key steps include:
Formation of the Benzoindole Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Butyl Groups: The butyl groups are introduced through alkylation reactions using butyl halides in the presence of a base.
Formation of the Chloropenta-1,3-dien-1-yl Substituent: This step involves the reaction of the benzoindole core with chlorinated dienes under controlled conditions.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzoindole derivatives, while reduction may produce reduced forms with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a fluorescent probe or imaging agent due to its chromophoric properties.
Medicine: The compound is explored for its potential therapeutic applications, including its role as an anticancer agent or in drug delivery systems.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Wirkmechanismus
The mechanism of action of 1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1-yl)benzo[cd]indol-1-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: The compound may interact with proteins, enzymes, or nucleic acids, leading to changes in their activity or function.
Pathways: The compound can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-butylbenzo[cd]indol-2(1H)-ylidene derivatives: These compounds share a similar benzoindole core but differ in their substituents.
Chloropenta-1,3-dien-1-yl derivatives: These compounds have similar chlorinated diene substituents but may have different core structures.
Uniqueness
1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1-yl)benzo[cd]indol-1-ium tetrafluoroborate is unique due to its specific combination of substituents and its tetrafluoroborate counterion. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C35H34BClF4N2 |
|---|---|
Molekulargewicht |
604.9 g/mol |
IUPAC-Name |
(2E)-1-butyl-2-[(2Z,4E)-5-(1-butylbenzo[cd]indol-1-ium-2-yl)-3-chloropenta-2,4-dienylidene]benzo[cd]indole;tetrafluoroborate |
InChI |
InChI=1S/C35H34ClN2.BF4/c1-3-5-23-37-30(28-15-7-11-25-13-9-17-32(37)34(25)28)21-19-27(36)20-22-31-29-16-8-12-26-14-10-18-33(35(26)29)38(31)24-6-4-2;2-1(3,4)5/h7-22H,3-6,23-24H2,1-2H3;/q+1;-1 |
InChI-Schlüssel |
WWBONEHBSDDTJL-UHFFFAOYSA-N |
Isomerische SMILES |
[B-](F)(F)(F)F.CCCCN\1C2=CC=CC3=C2C(=CC=C3)/C1=C\C=C(\C=C\C4=[N+](C5=CC=CC6=C5C4=CC=C6)CCCC)/Cl |
Kanonische SMILES |
[B-](F)(F)(F)F.CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=CC=C(C=CC4=[N+](C5=CC=CC6=C5C4=CC=C6)CCCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13483865.png)
